molecular formula C9H15ClN4O B3058121 (6-Morpholinopyridazin-3-yl)methanamine hydrochloride CAS No. 87977-27-3

(6-Morpholinopyridazin-3-yl)methanamine hydrochloride

Cat. No.: B3058121
CAS No.: 87977-27-3
M. Wt: 230.69
InChI Key: MPRRIBZNDBRTTH-UHFFFAOYSA-N
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Description

(6-Morpholinopyridazin-3-yl)methanamine hydrochloride (CAS: 1628557-00-5) is a pyridazine derivative with a morpholino substituent at the 6-position and a methanamine group at the 3-position, forming a hydrochloride salt. Its molecular formula is C₉H₁₅ClN₄O, and it has a molecular weight of 230.70 g/mol . The compound is commercially available in purities ≥95% and is used in pharmaceutical research and organic synthesis, particularly as a precursor for bioactive molecules . Key synonyms include DS-3234 and AKOS024464308, with an MDL number MFCD28134597 .

Properties

IUPAC Name

(6-morpholin-4-ylpyridazin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O.ClH/c10-7-8-1-2-9(12-11-8)13-3-5-14-6-4-13;/h1-2H,3-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRRIBZNDBRTTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87977-27-3
Record name 3-Pyridazinemethanamine, 6-(4-morpholinyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87977-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride involves several steps. One common method includes the reaction of morpholine with pyridazine derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods often involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product.

Chemical Reactions Analysis

(6-Morpholinopyridazin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

(6-Morpholinopyridazin-3-yl)methanamine hydrochloride is a chemical compound with potential applications in scientific research . This article aims to explore these applications based on available research findings.

Chemical Information

"this compound" has the molecular formula C9H14ClN5OC_9H_{14}ClN_5O and a molecular weight of 266.16 g/mol . Synonyms for this compound include this compound and (6-Morpholin-4-yl)pyridin-3-yl)methanamine dihydrochloride .

Scientific Research Applications

This compound is relevant in several scientific research contexts:

  • Building Block for Synthesis: It can serve as a building block in the synthesis of more complex molecules.
  • Study of Biological Pathways: Useful in studying biological pathways and interactions.
  • Production of Chemical Intermediates: It can be used in the production of various chemical intermediates.

Related Compounds

  • (6-Morpholinopyridin-3-yl)methanamine dihydrochloride: This is a related compound with a similar structure .

Safety Information

The compound can be harmful if swallowed and may cause skin irritation .

Research on Pyrazolo[1,5-a]pyrimidines

Mechanism of Action

The mechanism of action of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound’s structural uniqueness lies in the morpholino-pyridazine scaffold. Below is a comparison with analogous methanamine hydrochlorides:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity References
(6-Morpholinopyridazin-3-yl)methanamine hydrochloride 1628557-00-5 C₉H₁₅ClN₄O 230.70 6-Morpholino, 3-methanamine ≥95%
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl 690632-35-0 C₁₀H₉ClN₂S·HCl 261.17 4-Chlorophenyl-thiazole, methanamine 97%
6-(Trifluoromethyl)pyridazin-3-ylmethanamine HCl 1948237-23-7 C₆H₇ClF₃N₃ 213.59 6-Trifluoromethyl, 3-methanamine N/A
(5-Chloro-6-methoxypyridin-3-yl)methanamine HCl 1820703-71-6 C₇H₈ClN₂O·HCl 207.06 5-Chloro, 6-methoxy, pyridine N/A
(6-Chloropyridin-3-yl)methanamine HCl 153471-65-9 C₆H₆ClN₂·HCl 183.05 6-Chloro-pyridine, methanamine N/A

Key Observations :

  • Morpholino vs.
  • Ring Systems : Pyridazine (target compound) vs. pyridine (CAS 1820703-71-6) or thiazole (CAS 690632-35-0) scaffolds influence electronic properties and binding affinities .

Physicochemical Properties

  • Solubility: The morpholino group in the target compound improves aqueous solubility compared to halogenated analogs, which are more suited for lipid-rich environments .
  • Thermal Stability : Halogenated derivatives (e.g., 6-chloro or trifluoromethyl) may exhibit higher melting points due to stronger intermolecular interactions (e.g., CAS 690632-35-0 melts at 268°C) .

Biological Activity

(6-Morpholinopyridazin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H15ClN4O. It is recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its interaction with specific molecular targets, making it a candidate for therapeutic applications.

  • Molecular Formula : C9H15ClN4O
  • CAS Number : 87977-27-3
  • IUPAC Name : (6-morpholin-4-ylpyridazin-3-yl)methanamine;hydrochloride
  • Physical State : Solid, typically stored at 2-8°C in an inert atmosphere.

Synthesis

The synthesis of this compound involves several steps, including the reaction of morpholine with pyridazine derivatives under controlled conditions. The process generally requires a catalyst and is performed in an inert atmosphere to prevent side reactions. This compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which can lead to different derivatives useful in research and industry .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. Preliminary studies suggest that it may modulate key biochemical pathways involved in cellular processes such as proliferation and apoptosis. The compound is being investigated for its potential as an inhibitor of Raf kinases, which play a crucial role in cancer signaling pathways .

Anticancer Properties

Research indicates that this compound may exhibit significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, particularly those associated with mutations in the B-Raf gene. This makes it a promising candidate for treating malignancies such as melanoma and colorectal cancer .

Antimicrobial Activity

In addition to its anticancer potential, this compound has been studied for its antimicrobial properties. Initial findings suggest that it may possess activity against certain bacterial strains, although further research is necessary to establish its efficacy and mechanism of action in this context .

Case Study 1: Inhibition of B-Raf Kinase

A study demonstrated that this compound effectively inhibits B-Raf kinase activity in vitro. The compound was tested on various cancer cell lines, showing reduced cell viability and proliferation rates. The study highlighted the compound's potential as a therapeutic agent for cancers driven by B-Raf mutations .

Case Study 2: Antimicrobial Screening

In a separate study focused on antimicrobial activity, this compound was evaluated against multiple bacterial strains. Results indicated moderate inhibitory effects, suggesting that further optimization could enhance its potency as an antimicrobial agent .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityPotential Applications
(6-Methylpyridin-2-yl)methanamine hydrochlorideStructureAnticancerCancer therapeutics
(6-Methoxypyridin-2-yl)methanamineStructureUnknownResearch applications

This table illustrates how this compound compares with similar compounds in terms of structure and biological activity.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for assessing the purity of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride in synthetic batches?

  • Methodological Answer : Use a combination of reversed-phase HPLC (e.g., C18 column, UV detection at 254 nm) and quantitative 1H^1H-NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) to validate purity. For batches labeled ≥95% purity (common in research-grade materials), corroborate results with mass spectrometry (ESI-MS) to detect low-abundance impurities. Ensure solvent compatibility (e.g., DMSO-d6 or CDCl3 for NMR) based on the compound's solubility .

Q. How should researchers store this compound to ensure long-term stability?

  • Methodological Answer : Store the compound at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidative degradation. Monitor stability via periodic LC-MS analysis over 6–12 months. For short-term use (≤2 weeks), room temperature is acceptable if protected from humidity and light .

Q. What solvent systems are optimal for dissolving this compound in biological assays?

  • Methodological Answer : Prioritize dimethyl sulfoxide (DMSO) for initial dissolution (test solubility at 10–50 mM). For aqueous buffers, use phosphate-buffered saline (PBS) with ≤5% DMSO (v/v) to avoid cellular toxicity. If precipitation occurs, explore co-solvents like ethanol or propylene glycol, adjusting pH to 6–8 to enhance solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in 1H^1H-NMR data when characterizing synthetic intermediates or byproducts?

  • Methodological Answer : Apply 2D NMR techniques (e.g., 1H^1H-13C^13C HSQC, COSY) to resolve overlapping signals from morpholine and pyridazine moieties. For ambiguous peaks, compare experimental data with computational predictions (DFT-based NMR chemical shift calculators) or reference analogous compounds (e.g., [4-(1,2,4,5-Tetrazin-3-yl)phenyl]methanamine hydrochloride, which shares structural complexity) .

Q. What strategies are effective for optimizing the compound’s synthetic yield while minimizing byproducts?

  • Methodological Answer : Use DoE (Design of Experiments) to optimize reaction parameters:

  • Temperature : Test 60–100°C for cyclization steps involving morpholine.
  • Catalyst : Screen Pd/C or Ni catalysts for hydrogenation of nitro intermediates.
  • Workup : Employ TLC or inline IR to monitor reaction progress. Purify via flash chromatography (silica gel, CH2 _2Cl2 _2/MeOH gradient) or preparative HPLC (C18, 0.1% TFA modifier) .

Q. How can researchers evaluate the compound’s stability under physiological pH conditions for in vitro studies?

  • Methodological Answer : Conduct accelerated stability studies :

  • Prepare solutions in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and intestinal fluid (pH 6.8).
  • Incubate at 37°C for 24–72 hours. Analyze degradation products using UPLC-QTOF-MS to identify hydrolytic or oxidative pathways. Compare with stability data from structurally related amines (e.g., methylamine hydrochloride) .

Q. What advanced techniques are suitable for profiling low-abundance impurities (<0.1%) in this compound?

  • Methodological Answer : Implement LC-HRMS (Orbitrap or Q-TOF) with targeted MS/MS fragmentation. Use in silico libraries (e.g., mzCloud) to annotate impurities. For halogenated byproducts (common in morpholine derivatives), employ ICP-MS to detect residual chlorine or bromine .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(6-Morpholinopyridazin-3-yl)methanamine hydrochloride
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(6-Morpholinopyridazin-3-yl)methanamine hydrochloride

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